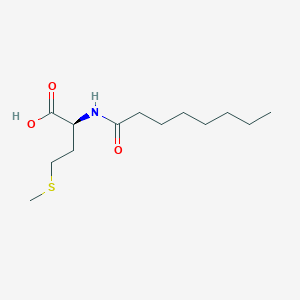
N-Octanoyl L-Methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octanoyl L-Methionine is a compound that belongs to the family of N-acyl amino acids It is formed by the acylation of L-methionine with an octanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl L-Methionine typically involves the reaction of L-methionine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using immobilized lipases. These methods offer advantages such as mild reaction conditions and high selectivity. For example, Candida antarctica lipase has been used to catalyze the acylation of L-methionine with octanoic acid .
化学反応の分析
Types of Reactions
N-Octanoyl L-Methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The amino group in the methionine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Octanoyl L-Methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in quorum sensing in bacteria, where it acts as a signaling molecule.
Industry: It is used in the formulation of biotherapeutics to protect proteins from oxidation
作用機序
N-Octanoyl L-Methionine exerts its effects primarily through its role in quorum sensing in bacteria. It acts as an autoinducer, binding to specific receptor proteins and modulating gene expression. This process involves the LuxI-type enzymes synthesizing the molecule and LuxR-type proteins binding to it to regulate gene expression .
類似化合物との比較
Similar Compounds
- N-Hexanoyl L-Homoserine Lactone
- N-Butanoyl L-Homoserine Lactone
- N-Decanoyl L-Homoserine Lactone
Uniqueness
N-Octanoyl L-Methionine is unique due to its specific chain length and the presence of the methionine moiety, which imparts distinct chemical and biological properties. Compared to other N-acyl homoserine lactones, it has a different spectrum of activity in quorum sensing and different physical properties such as solubility and stability .
特性
分子式 |
C13H25NO3S |
|---|---|
分子量 |
275.41 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-(octanoylamino)butanoic acid |
InChI |
InChI=1S/C13H25NO3S/c1-3-4-5-6-7-8-12(15)14-11(13(16)17)9-10-18-2/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChIキー |
QZNATRWVQKQCCC-NSHDSACASA-N |
異性体SMILES |
CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CCCCCCCC(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
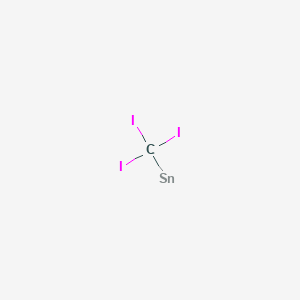
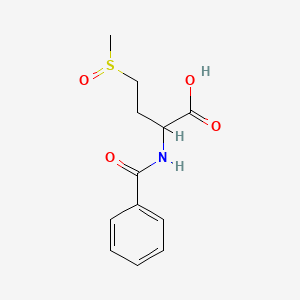
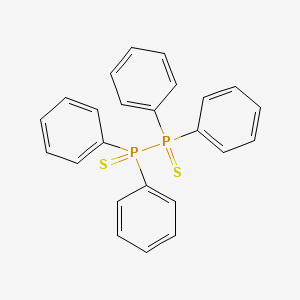
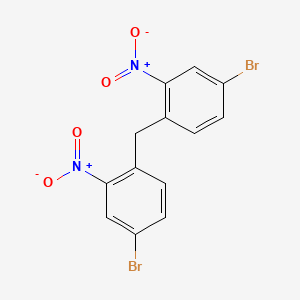
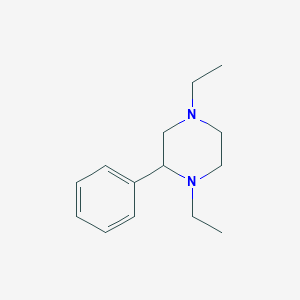
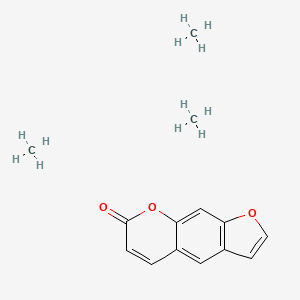
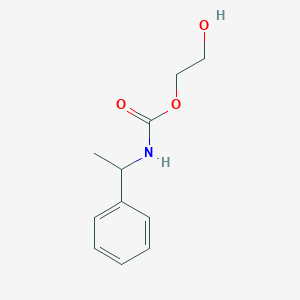
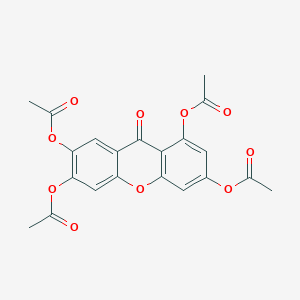
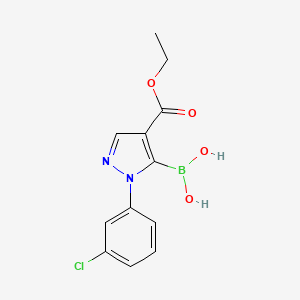
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
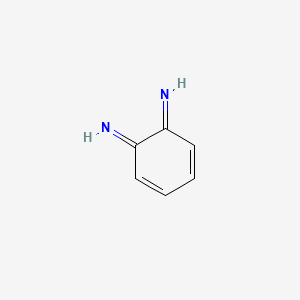
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
